2-Chloro-5-bromo-6-methoxybenzimidazole
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Overview
Description
2-Chloro-5-bromo-6-methoxybenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to an imidazole ring, with chlorine, bromine, and methoxy substituents at specific positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-bromo-6-methoxybenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and o-phenylenediamine.
Halogenation: The aniline derivative undergoes halogenation to introduce the chlorine and bromine substituents.
Cyclization: The halogenated intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Methoxylation: Finally, the methoxy group is introduced through a methylation reaction using a suitable methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-bromo-6-methoxybenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be formed.
Coupled Products: Complex molecules with extended aromatic systems can be synthesized through coupling reactions.
Scientific Research Applications
2-Chloro-5-bromo-6-methoxybenzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Material Science: It is explored for its potential use in organic electronics and as a corrosion inhibitor.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-bromo-6-methoxybenzimidazole involves:
Molecular Targets: It targets specific enzymes and receptors in biological systems, inhibiting their activity.
Pathways: The compound interferes with cellular pathways, leading to the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Binding Interactions: It forms hydrogen bonds and hydrophobic interactions with its molecular targets, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-bromo-6-methylbenzimidazole
- 2-Chloro-5-bromo-6-ethoxybenzimidazole
- 2-Chloro-5-bromo-6-hydroxybenzimidazole
Uniqueness
2-Chloro-5-bromo-6-methoxybenzimidazole is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it a valuable compound for specific applications where methoxy substitution enhances biological activity or chemical stability.
Properties
Molecular Formula |
C8H6BrClN2O |
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Molecular Weight |
261.50 g/mol |
IUPAC Name |
6-bromo-2-chloro-5-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-7-3-6-5(2-4(7)9)11-8(10)12-6/h2-3H,1H3,(H,11,12) |
InChI Key |
QONDAZXQUZHHOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N2)Cl)Br |
Origin of Product |
United States |
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